

The Strategic Intermediate: A Technical Guide to 3-Bromo-5-(2-hydroxyethyl)isoxazole

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Compound of Interest

Compound Name: 3-Bromo-5-(2-hydroxyethyl)isoxazole

Cat. No.: B174148

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Abstract

This technical guide provides an in-depth analysis of **3-Bromo-5-(2-hydroxyethyl)isoxazole** (CAS No. 105175-00-6), a pivotal heterocyclic intermediate in contemporary pharmaceutical synthesis. The isoxazole scaffold is a cornerstone in medicinal chemistry, renowned for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.^[1] This document elucidates the compound's physicochemical characteristics, provides a detailed, field-proven synthesis protocol, and explores its significant applications in drug discovery and development, with a particular focus on its role as a precursor to established therapeutic agents. This guide is intended for researchers, synthetic chemists, and professionals in the pharmaceutical industry, offering a blend of theoretical principles and practical, actionable methodologies.

Introduction: The Significance of the Isoxazole Moiety

The isoxazole ring system is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is of profound interest in medicinal chemistry due to its ability to engage in various non-covalent interactions, such as hydrogen bonding and π - π stacking, with biological targets.^[2] The incorporation of an isoxazole ring can significantly enhance a molecule's pharmacological profile, improving efficacy and modulating pharmacokinetic properties.^[2] **3-Bromo-5-(2-hydroxyethyl)isoxazole** emerges as a

particularly valuable building block. The bromine atom at the 3-position serves as a versatile synthetic handle for further functionalization, while the hydroxyethyl group at the 5-position offers a site for derivatization or can be a key pharmacophoric feature itself.

Physicochemical Properties and Safety Data

A comprehensive understanding of a compound's physical and chemical properties is paramount for its effective use in research and manufacturing. The key properties of **3-Bromo-5-(2-hydroxyethyl)isoxazole** are summarized below.

Property	Value	Source
CAS Number	105175-00-6	
Molecular Formula	C ₅ H ₆ BrNO ₂	
Molecular Weight	192.01 g/mol	
Appearance	Solid	
SMILES	OCCC1=CC(Br)=NO1	
InChI	1S/C5H6BrNO2/c6-5-3-4(1-2-8)9-7-5/h3,8H,1-2H2	

Safety Profile:

3-Bromo-5-(2-hydroxyethyl)isoxazole is classified as causing serious eye damage. Standard laboratory safety protocols, including the use of personal protective equipment such as safety goggles and gloves, should be strictly adhered to when handling this compound. For detailed safety information, consult the material safety data sheet (MSDS) from a certified supplier.

Synthesis of 3-Bromo-5-(2-hydroxyethyl)isoxazole: A Validated Protocol

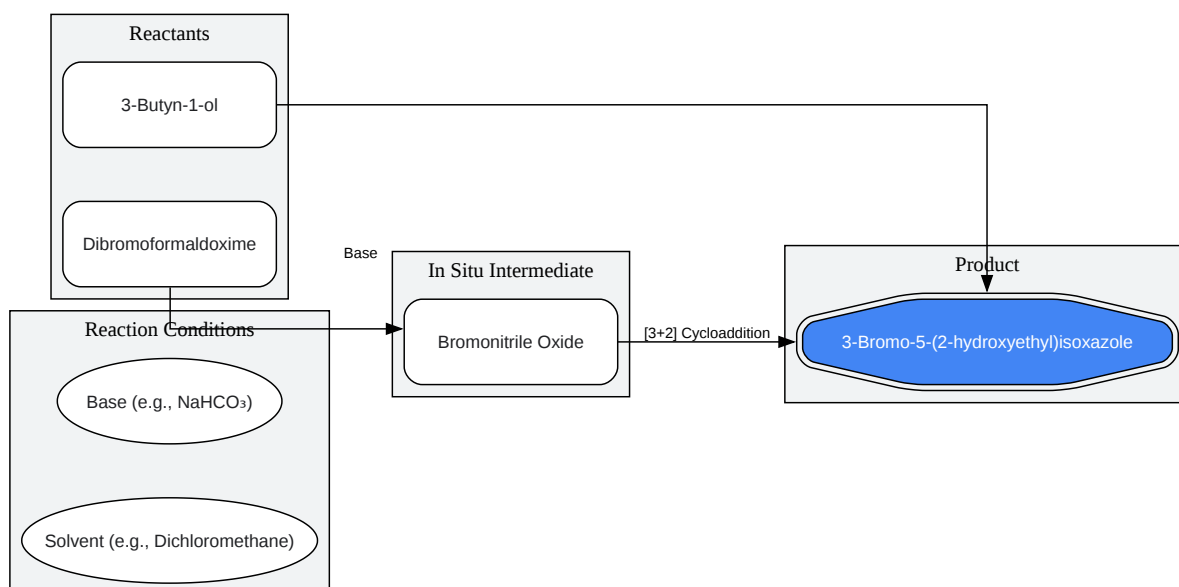
The synthesis of **3-Bromo-5-(2-hydroxyethyl)isoxazole** is efficiently achieved via a 1,3-dipolar cycloaddition reaction. This powerful and highly regioselective method involves the reaction of a nitrile oxide with an alkyne. In this specific synthesis, bromonitrile oxide is

generated in situ from dibromoformaldoxime and reacts with 3-butyn-1-ol to yield the target isoxazole.[3]

Reaction Mechanism: The [3+2] Cycloaddition

The core of this synthesis is the Huisgen 1,3-dipolar cycloaddition, a concerted pericyclic reaction where a 1,3-dipole (bromonitrile oxide) reacts with a dipolarophile (3-butyn-1-ol) to form a five-membered heterocyclic ring. The reaction proceeds with high regioselectivity, leading predominantly to the 3,5-disubstituted isoxazole isomer.

Diagram 1: Synthesis Workflow of **3-Bromo-5-(2-hydroxyethyl)isoxazole**



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Caption: A schematic overview of the synthesis of **3-Bromo-5-(2-hydroxyethyl)isoxazole**.

Step-by-Step Experimental Protocol

This protocol is adapted from established procedures for the synthesis of 3,5-disubstituted isoxazoles.[3]

Materials:

- Dibromoformaldoxime
- 3-Butyn-1-ol
- Sodium Bicarbonate (NaHCO_3)
- Dichloromethane (CH_2Cl_2)
- Water (H_2O)
- Sodium Sulfate (Na_2SO_4)
- Ethyl Acetate
- Hexane

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-butyn-1-ol (1.0 equivalent) in dichloromethane.
- **Addition of Reagents:** To this solution, add dibromoformaldoxime (1.2 equivalents) followed by the portion-wise addition of sodium bicarbonate (2.5 equivalents) over 30 minutes at room temperature. The gradual addition of the base is crucial to control the in situ generation of the reactive bromonitrile oxide and to manage any potential exotherm.
- **Reaction Monitoring:** Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (3-butyn-1-ol) is consumed.

- Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer.
- Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
- Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford pure **3-Bromo-5-(2-hydroxyethyl)isoxazole**.

Applications in Drug Discovery and Development

3-Bromo-5-(2-hydroxyethyl)isoxazole is a valuable intermediate in the synthesis of more complex, biologically active molecules. Its utility is exemplified by its role in the preparation of compounds with antibiotic activity and as a key precursor in the synthesis of the bronchodilator, Broxaterol.[3]

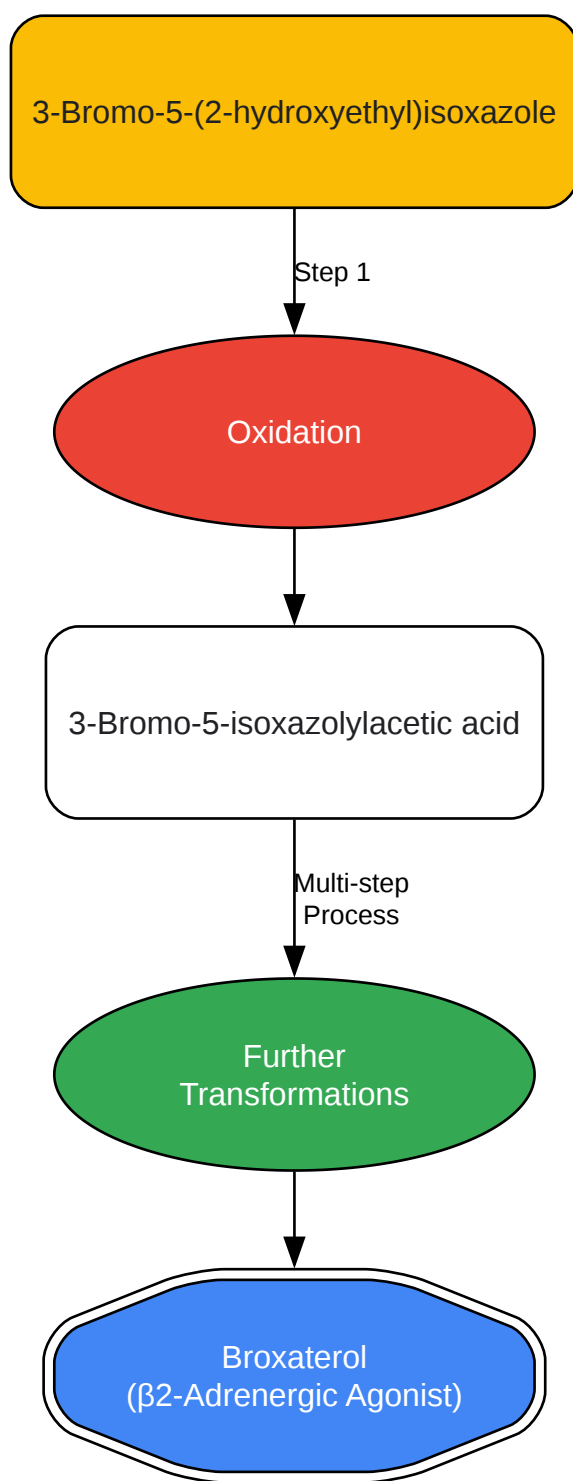
Intermediate for Antibiotic Synthesis

The isoxazole nucleus is a component of several antibiotics. The bromo- and hydroxyethyl-functionalities on the target compound provide reactive sites for the elaboration of more complex molecular architectures necessary for antibiotic activity.

Precursor to Broxaterol

A significant application of **3-Bromo-5-(2-hydroxyethyl)isoxazole** is in the synthesis of Broxaterol, a β 2-adrenergic receptor agonist used as a bronchodilator.[3] The synthesis involves the oxidation of the hydroxyethyl group to a carboxylic acid, followed by further transformations to yield the final drug substance.

Diagram 2: Role of **3-Bromo-5-(2-hydroxyethyl)isoxazole** in Broxaterol Synthesis



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Caption: The synthetic pathway from the core intermediate to the active pharmaceutical ingredient, Broxaterol.

The β 2-adrenergic receptor is a G-protein coupled receptor predominantly found in the smooth muscle of the airways. Activation of this receptor by an agonist like Broxaterol leads to smooth muscle relaxation and bronchodilation, which is crucial in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).

Conclusion

3-Bromo-5-(2-hydroxyethyl)isoxazole stands out as a strategically important and versatile intermediate in the field of medicinal chemistry. Its synthesis via a robust and regioselective 1,3-dipolar cycloaddition makes it readily accessible. The presence of two distinct functional groups—a reactive bromine atom and a modifiable hydroxyethyl side chain—provides synthetic chemists with a powerful platform for the development of novel therapeutic agents. Its documented role as a precursor to antibiotics and the bronchodilator Broxaterol underscores its proven value in drug discovery and development. This guide provides the foundational knowledge and practical protocols to enable researchers to effectively utilize this key building block in their synthetic endeavors.

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